molecular formula C24H36ClN3O2 B5117025 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide

Numéro de catalogue B5117025
Poids moléculaire: 434.0 g/mol
Clé InChI: FXXFZNSMCALZJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2002 and has since been used extensively in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes.

Mécanisme D'action

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide acts as a competitive antagonist of the D3 receptor, blocking the binding of dopamine to the receptor and preventing its downstream signaling. This leads to a reduction in the activity of the D3 receptor and its associated pathways, which can have various effects depending on the specific physiological or pathological process being studied.
Biochemical and Physiological Effects
The effects of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide on biochemical and physiological processes are highly dependent on the specific context in which it is used. In general, it has been shown to modulate dopamine signaling in various regions of the brain, leading to changes in behavior, cognition, and reward processing. It has also been implicated in the regulation of appetite and energy metabolism, as well as the development of drug addiction and other psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide in lab experiments is its high selectivity for the D3 receptor, which allows for specific modulation of this receptor subtype without affecting other dopamine receptors. However, its potency and specificity can also make it difficult to interpret results, as changes in D3 receptor activity may not necessarily reflect broader changes in dopamine signaling. Additionally, the use of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide in animal models may not fully capture the complexity of human physiology and behavior.

Orientations Futures

There are many potential future directions for research involving 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide, including further investigation of its role in addiction, schizophrenia, and other psychiatric disorders. It may also be useful in the development of new treatments for these conditions, as well as for obesity and other metabolic disorders. Additionally, the use of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide in combination with other drugs or therapies may help to elucidate the complex interactions between dopamine signaling and other physiological processes.

Méthodes De Synthèse

The synthesis of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide involves several steps, including the coupling of 3-chloro-4-aminobenzamide with the piperidine derivative, followed by cyclization and subsequent functionalization of the resulting compound. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide has been used in a wide range of scientific studies to investigate the role of the D3 receptor in various physiological and pathological processes, including addiction, schizophrenia, Parkinson's disease, and obesity. It has been shown to be a potent and selective antagonist of the D3 receptor, with minimal affinity for other dopamine receptor subtypes.

Propriétés

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(1-ethylpiperidin-4-yl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClN3O2/c1-2-27-13-9-20(10-14-27)28-15-11-21(12-16-28)30-23-8-7-18(17-22(23)25)24(29)26-19-5-3-4-6-19/h7-8,17,19-21H,2-6,9-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXFZNSMCALZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NC4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.